N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide is a complex organic compound notable for its unique structural features and potential applications in scientific research. The compound's molecular formula is , with a molecular weight of approximately 337.4 g/mol. This compound is classified under the category of organic compounds, specifically as an amide due to the presence of the amide functional group.
The classification of this compound includes:
The synthesis of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide typically involves multi-step organic reactions that may include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity but are not extensively detailed in the available sources.
The molecular structure of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide can be represented using various chemical notation systems such as SMILES and InChI:
O=C(NCC(O)c1ccc(-c2ccsc2)s1)C(C)C1=CC=C(C1=O)NCC(O)c1ccc(-c2ccsc2)s1
InChI=1S/C14H15N3O3S2/c1-19-7-2-3-12(17(19)22)16(21)18-9-13(20)15-5-4-14(24-15)11-6-8-23-10-11/h2-8,10,13,20H,9H2,1H3,(H,18,21)
The molecular weight is approximately 337.4 g/mol with a chemical formula of . The structure features a bithiophene moiety attached to a hydroxyethyl group and a methylbenzamide structure.
The reactivity of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide can be influenced by its functional groups:
Technical details regarding specific reaction conditions or mechanisms are not well-documented in the available literature.
While specific physical properties like melting point and boiling point are not available for this compound, it generally exhibits characteristics typical of organic amides:
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide has potential applications in several scientific fields:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9